What are the physical and chemical properties of Carbamodithioic acid?
What are the physical and chemical properties of Carbamodithioic acid?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of carbamodithioic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological and chemical processes.
Core Physical and Chemical Properties
Carbamodithioic acid, also known as dithiocarbamic acid, is the simplest of the dithiocarbamic acids. It is a sulfur analog of carbamic acid where both oxygen atoms are replaced by sulfur. The free acid is known to be unstable, readily decomposing, which has made the characterization of its physical properties challenging.[1] Consequently, much of the available data pertains to its more stable salts and esters.
General Properties
| Property | Value | Source |
| Chemical Formula | CH₃NS₂ | [2] |
| Molecular Weight | 93.18 g/mol | [2] |
| IUPAC Name | Carbamodithioic acid | [2] |
| CAS Number | 594-07-0 | [2] |
| Canonical SMILES | C(=S)(N)S | [2] |
| InChI | InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4) | [2] |
| InChIKey | DKVNPHBNOWQYFE-UHFFFAOYSA-N | [2] |
Acid-Base Properties
| Property | Value | Source |
| pKa | 2.95 (at 25°C) |
Solubility
Quantitative solubility data for the free carbamodithioic acid is scarce due to its instability. However, its salts, such as sodium and ammonium dithiocarbamate, are generally soluble in water and polar organic solvents. The solubility of related dithiocarbamate salts provides an indication of the expected solubility behavior.
| Solvent | Solubility of Sodium Diethyldithiocarbamate (Ditiocarb) | Notes |
| Water | Soluble | |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Acetone | Soluble | |
| Benzene | Insoluble | |
| Diethyl Ether | Insoluble | |
| Chloroform | Slightly Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Stability
Carbamodithioic acid is inherently unstable and readily decomposes, particularly in acidic conditions, to carbon disulfide and the corresponding amine (in this case, ammonia).[1] The decomposition is accelerated by lower pH and increased temperature. Its salts are significantly more stable, especially in basic solutions. Ammonium dithiocarbamate, a common salt, is known to be sensitive to air and temperature and is best stored in a refrigerator.
Experimental Protocols
Synthesis of Ammonium Carbamodithioate (A Stable Precursor)
Due to the instability of the free acid, synthesis typically focuses on its more stable salts. The following protocol is adapted from the general synthesis of dithiocarbamates.
Materials:
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Ammonia solution (aqueous)
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Carbon disulfide (CS₂)
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Ethanol (or other suitable polar solvent)
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Ice bath
Procedure:
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Chill the ammonia solution and ethanol in an ice bath.
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Slowly add carbon disulfide dropwise to the cold ammonia solution with constant stirring.
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A precipitate of ammonium carbamodithioate will form.
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Collect the precipitate by filtration.
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Wash the precipitate with cold ethanol.
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Dry the product under vacuum.
Determination of pKa by Spectrophotometry
This method is suitable for determining the pKa of unstable compounds like dithiocarbamic acids.
Principle: The absorbance of the dithiocarbamate solution is measured at different pH values. The pKa is determined from the inflection point of the sigmoid curve obtained by plotting absorbance against pH.
Materials:
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Diode array spectrophotometer
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pH meter
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Buffer solutions of varying pH
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Solution of the dithiocarbamate salt
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Constant temperature water bath (25°C)
Procedure:
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Prepare a series of buffer solutions with known pH values.
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Prepare a stock solution of the dithiocarbamate salt.
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For each pH value, mix a small aliquot of the dithiocarbamate stock solution with the buffer solution in a cuvette.
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Immediately measure the UV-Vis spectrum of the solution using the diode array spectrophotometer. The rapid data acquisition minimizes errors due to decomposition.
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Plot the absorbance at a specific wavelength (corresponding to either the protonated or deprotonated species) against the pH.
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The pKa value corresponds to the pH at the inflection point of the resulting sigmoid curve.
Involvement in Signaling Pathways and Mechanisms of Action
Dithiocarbamates, including derivatives of carbamodithioic acid, are known to interact with various biological signaling pathways, primarily through their ability to chelate metal ions and interact with sulfhydryl groups of proteins.
Inhibition of the NF-κB Signaling Pathway
Dithiocarbamates are widely recognized as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor involved in inflammatory responses, cell survival, and proliferation. The inhibitory effect of dithiocarbamates is often attributed to their antioxidant properties and their ability to interfere with the ubiquitination and degradation of IκB, the inhibitory protein of NF-κB.
Enzyme Inhibition
Dithiocarbamates can act as inhibitors of various enzymes, often by chelating essential metal ions in the enzyme's active site or by reacting with critical cysteine residues.
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Carbonic Anhydrases: Dithiocarbamates are potent inhibitors of zinc-containing carbonic anhydrases.
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α-Glucosidase: Some dithiocarbamate derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing diabetes.
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Other Metalloenzymes: The metal-chelating properties of dithiocarbamates make them potential inhibitors for a wide range of metalloenzymes.
